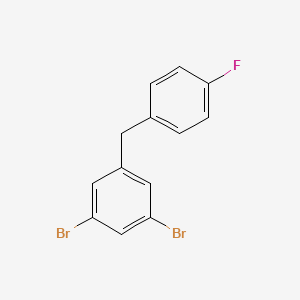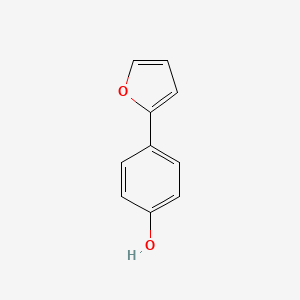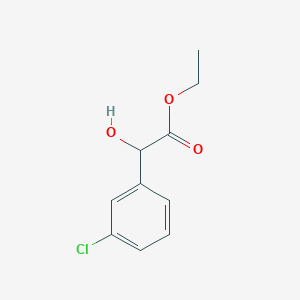
Ethyl (3-chlorophenyl)(hydroxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-chlorophenyl)(hydroxy)acetate, also known as 3-chlorophenylhydroxyacetate (3-CHPA), is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and has a low boiling point. 3-CHPA is a versatile molecule that has been used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new laboratory techniques.
科学的研究の応用
3-CHPA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 3-chloro-2-methylphenol and 3-chloro-2-hydroxybenzoic acid. It has also been used in the study of biochemical and physiological effects, such as its ability to inhibit the growth of certain bacteria and its potential as an insecticide. Additionally, 3-CHPA has been used in the development of new laboratory techniques, such as the synthesis of polymers from 3-CHPA and other compounds.
作用機序
The mechanism of action of 3-CHPA is not well understood. It is believed that the compound binds to certain enzymes and proteins in the body, leading to changes in their structure and activity. This binding is thought to be mediated by the presence of the chlorophenyl group in the molecule, which is known to interact with proteins and enzymes. Additionally, 3-CHPA may also interact with other molecules in the body, such as DNA and lipids, leading to changes in their structure and activity.
Biochemical and Physiological Effects
3-CHPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, it has been shown to have insecticidal activity, as it has been shown to be toxic to certain insects, such as cockroaches and mosquitoes. Additionally, 3-CHPA has been shown to have antioxidant activity, as it has been shown to scavenge free radicals and reduce oxidative damage.
実験室実験の利点と制限
3-CHPA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 3-CHPA is its low boiling point, which makes it easy to handle and store. Additionally, 3-CHPA is soluble in water, making it easy to dissolve in aqueous solutions. However, 3-CHPA is also highly volatile and can easily evaporate, making it difficult to use in certain experiments. Additionally, 3-CHPA can be toxic if ingested, so it should be handled with caution.
将来の方向性
There are a number of potential future directions for 3-CHPA research. One potential direction is to further investigate its mechanism of action and to develop more effective methods for synthesizing the compound. Additionally, further research could be done to explore the potential applications of 3-CHPA, such as its use as an insecticide or its potential as an antioxidant. Finally, further research could be done to investigate the biochemical and physiological effects of 3-CHPA, such as its ability to inhibit the growth of certain bacteria.
合成法
3-CHPA can be synthesized by the reaction of ethyl bromoacetate and Ethyl (3-chlorophenyl)(hydroxy)acetateol in the presence of a base such as sodium hydroxide. The reaction of these two compounds yields a mixture of ethyl (Ethyl (3-chlorophenyl)(hydroxy)acetateyl)acetate and ethyl (Ethyl (3-chlorophenyl)(hydroxy)acetateyl)(hydroxy)acetate, with the latter being the desired product. This reaction is typically carried out at temperatures between 80-90°C and can be completed in as little as 2-3 hours.
特性
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRWJRDEXVLHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)
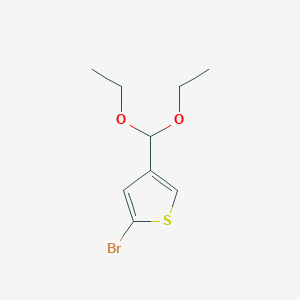

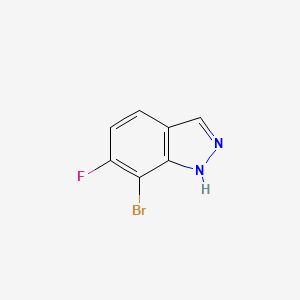
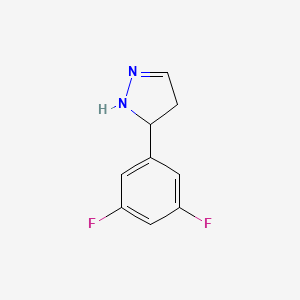
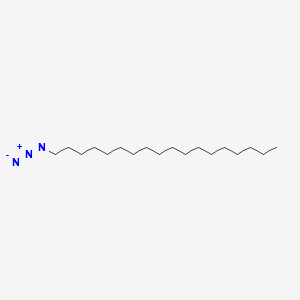
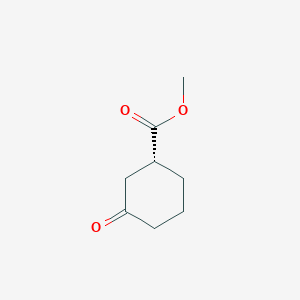


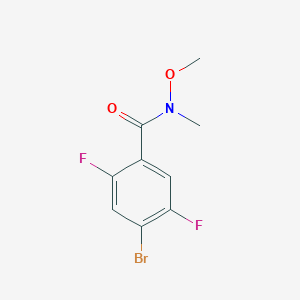
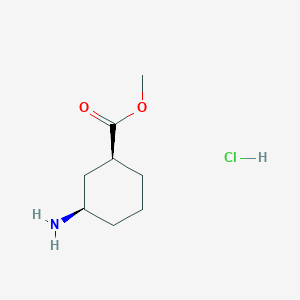
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)
